molecular formula C5H2ClIN2O2 B13126969 4-Chloro-5-iodo-2-nitropyridine

4-Chloro-5-iodo-2-nitropyridine

Cat. No.: B13126969
M. Wt: 284.44 g/mol
InChI Key: FPXOJGKPRAODPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-iodo-2-nitropyridine is an organic compound with the molecular formula C5H2ClIN2O2 It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and nitro functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-2-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of 4-chloro-5-iodopyridine under controlled conditions using a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-iodo-2-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

    Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups replacing chlorine or iodine.

    Reduction: The primary product is 4-Chloro-5-iodo-2-aminopyridine.

    Oxidation: Products vary based on the extent of oxidation and the specific conditions used.

Scientific Research Applications

4-Chloro-5-iodo-2-nitropyridine finds applications in several areas of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Chloro-5-iodo-2-nitropyridine exerts its effects depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

    4-Chloro-2-nitropyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Iodo-2-nitropyridine:

    2-Chloro-5-iodopyridine: Lacks the nitro group, significantly altering its chemical properties and reactivity.

Uniqueness: 4-Chloro-5-iodo-2-nitropyridine is unique due to the presence of both chlorine and iodine atoms along with a nitro group, providing a versatile platform for various chemical transformations. This combination of functional groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C5H2ClIN2O2

Molecular Weight

284.44 g/mol

IUPAC Name

4-chloro-5-iodo-2-nitropyridine

InChI

InChI=1S/C5H2ClIN2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H

InChI Key

FPXOJGKPRAODPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1[N+](=O)[O-])I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.